Sergolexole maleate falls under the category of psychoactive drugs and is classified as a serotonin receptor antagonist. It specifically targets the serotonin 5-HT2 receptor subtype, influencing various physiological processes related to mood and vascular function.
The synthesis of sergolexole maleate involves several key steps:
Sergolexole maleate has a complex molecular structure characterized by various functional groups that contribute to its biological activity.
The molecular formula of sergolexole maleate is , indicating the presence of two distinct components: the ergoline derivative and the maleate moiety.
The InChI key for sergolexole maleate is AWRYUNKJBYLYFR-VRUJKGOYSA-N, which provides a unique identifier for computational modeling and database searches.
Sergolexole maleate undergoes various chemical reactions that can modify its structure or facilitate its use in synthetic pathways:
Sergolexole maleate functions primarily through its antagonistic action on serotonin 5-HT2 receptors:
Research indicates that the effectiveness of sergolexole maleate can be quantified through parameters such as pD2 values (negative logarithm of EC50) and maximum relaxant responses (Emax) in experimental settings .
Sergolexole maleate exhibits several notable physical and chemical properties:
These properties are critical for its formulation into drugs or research compounds.
Sergolexole maleate has several scientific applications across various fields:
Sergolexole maleate, designated developmentally as LY-281,067, is a synthetic ergoline derivative. Its chemical name is (4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate [2]. The molecular formula is C₂₆H₃₆N₂O₃ for the free base and C₂₆H₃₆N₂O₃·C₄H₄O₄ for the maleate salt, yielding a molecular weight of 540.65 g/mol [3]. The compound features a tetracyclic ergoline scaffold characteristic of lysergic acid derivatives, modified with an isopropyl group at position 1 and a 4-methoxycyclohexyl ester at the carboxyl position [2] [3]. Its stereochemistry includes R-configurations at positions 6a, 9, and 10a, critical for receptor binding [2].
Table 1: Chemical Identity of Sergolexole Maleate
Property | Value |
---|---|
Systematic Name | (4-Methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate maleate |
CAS Number | 108674-87-9 |
Molecular Formula (Salt) | C₂₆H₃₆N₂O₃·C₄H₄O₄ |
Molar Mass (Salt) | 540.65 g/mol |
PubChem CID | 47207490 |
UNII | Not specified in sources |
Sergolexole emerged from pharmacological research in the 1980s exploring ergoline-based serotonin receptor modulators. Eli Lilly developed it alongside LY53857, another ergoline ester, as part of efforts to create potent and selective 5-hydroxytryptamine₂ (5-HT₂) receptor antagonists [1]. Ergoline derivatives historically attracted interest due to their structural similarity to serotonin and diverse receptor activities. Early ergot alkaloids like lysergic acid diethylamide (LSD) exhibited complex psychopharmacology, driving interest in modified ergolines with refined selectivity [2]. Sergolexole was optimized to enhance 5-HT₂ affinity while minimizing activity at dopamine or adrenergic receptors, common off-target effects in earlier ergolines [1] [2]. Despite promising preclinical results, sergolexole was never advanced to clinical use, remaining a research tool for serotonin receptor studies [2].
Sergolexole is a selective serotonin 5-HT₂ receptor antagonist with sub-nanomolar affinity for 5-HT₂ subtypes [2]. Its primary research utility lies in dissecting serotoninergic pathways, particularly vascular and central 5-HT₂ receptors. Key applications include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: